molecular formula C23H24N4O5 B11291897 N-(2,4-dimethoxyphenyl)-5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

N-(2,4-dimethoxyphenyl)-5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11291897
M. Wt: 436.5 g/mol
InChI Key: LHPPBCAYEXWNLS-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional group modifications: Introduction of methoxy and carboxamide groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, pyrazolopyrimidine derivatives are often investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE would depend on its specific biological target. Generally, pyrazolopyrimidine derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine derivatives: These compounds share the core structure and may have similar biological activities.

    Methoxy-substituted aromatic compounds: These compounds have similar functional groups and may exhibit similar chemical reactivity.

Uniqueness

The uniqueness of N-(2,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-methyl-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C23H24N4O5/c1-13-21(14-5-7-15(30-2)8-6-14)26-27-18(12-20(28)25-22(13)27)23(29)24-17-10-9-16(31-3)11-19(17)32-4/h5-11,18H,12H2,1-4H3,(H,24,29)(H,25,28)

InChI Key

LHPPBCAYEXWNLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NC(=O)CC(N2N=C1C3=CC=C(C=C3)OC)C(=O)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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